molecular formula C14H14O2S B12838105 3-Methyl-4'-(methylsulfonyl)-1,1'-biphenyl

3-Methyl-4'-(methylsulfonyl)-1,1'-biphenyl

Cat. No.: B12838105
M. Wt: 246.33 g/mol
InChI Key: KEIJJKPGVYLJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4’-(methylsulfonyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methyl group and a methylsulfonyl group attached to the biphenyl structure. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4’-(methylsulfonyl)-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of 3-Methyl-4’-(methylsulfonyl)-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4’-(methylsulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group results in the formation of a carboxylic acid, while reduction of the methylsulfonyl group yields a methylthio group .

Scientific Research Applications

3-Methyl-4’-(methylsulfonyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4’-(methylsulfonyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4’-(methylsulfonyl)-1,1’-biphenyl is unique due to its biphenyl structure combined with the presence of both a methyl and a methylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

1-methyl-3-(4-methylsulfonylphenyl)benzene

InChI

InChI=1S/C14H14O2S/c1-11-4-3-5-13(10-11)12-6-8-14(9-7-12)17(2,15)16/h3-10H,1-2H3

InChI Key

KEIJJKPGVYLJEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.